molecular formula C20H19N3O2 B046830 Tilivalline CAS No. 80279-24-9

Tilivalline

Cat. No. B046830
CAS RN: 80279-24-9
M. Wt: 333.4 g/mol
InChI Key: AJZNARCWDDMOPL-WMZOPIPTSA-N
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Description

Tilivalline is a nonribosomal enterotoxin and was the first naturally occurring pyrrolobenzodiazepine (PBD) to be associated with disease in the human intestine .


Synthesis Analysis

Tilivalline, a metabolite from Klebsiella pneumoniae var. ocytoca, was synthesized in five steps from (S)-proline and 3-(benzyloxy)isatoic anhydride 4g . This synthesis is based on modified Curtius reactions of 3-substituted phthalic anhydrides 11 to 3-substituted isatoic anhydrides 4 .


Molecular Structure Analysis

The molecular formula of Tilivalline is C20H19N3O2 . It is a pyrrolobenzodiazepine that is (11aS)-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine substituted by an oxo group at position 5, by a hydroxy group at position 9, and by a 1H-indol-3-yl group at position 11S .


Chemical Reactions Analysis

The synthesis of Tilivalline is based on modified Curtius reactions of 3-substituted phthalic anhydrides 11 to 3-substituted isatoic anhydrides 4 . The conversion of lactams 6 to the acyliminium precursors 7 and stereoselective introduction of indole from the less hindered side of 7 are also involved in the synthesis .


Physical And Chemical Properties Analysis

Tilivalline has a molecular weight of 333.4 g/mol . It is a natural product discovered in Klebsiella oxytoca .

Scientific Research Applications

Intestinal Barrier Impairment Studies

Tilivalline has been implicated in studies related to intestinal barrier impairment . Research indicates that Klebsiella oxytoca, which secretes Tilivalline, can cause antibiotic-associated hemorrhagic colitis. The compound acts on tight junction-mediated intestinal barrier impairment, affecting proteins like claudin-5 and -8, which are crucial for maintaining the integrity of the intestinal barrier .

Pathogenesis of Colitis

Tilivalline is a nonribosomal enterotoxin linked to the pathogenesis of colitis. It’s the first naturally occurring pyrrolobenzodiazepine (PBD) associated with disease in the human intestine. Understanding its role in the development of colitis, especially in the context of antibiotic-associated hemorrhagic colitis (AAHC), is a significant application of Tilivalline in medical research .

Biosynthesis and Regulation

The biosynthesis and regulation of Tilivalline are critical for comprehending its activity within the intestinal microbiota. The compound’s biosynthesis involves several enzymes, including AroX, AroB, and others, which are essential for the production of 3-hydroxyanthranilic acid (3HAA), a precursor to Tilivalline .

Microbial Ecology

Tilivalline’s production by Klebsiella oxytoca, a part of the intestinal microbiota, highlights its importance in microbial ecology. The compound’s effects on the host organism and its interactions with other microbes in the gut ecosystem are areas of ongoing research .

Antibiotic Resistance Studies

Research on Tilivalline contributes to the broader field of antibiotic resistance. By understanding how bacteria like Klebsiella oxytoca use compounds like Tilivalline to affect the host, scientists can develop strategies to combat antibiotic-resistant infections .

Nonribosomal Peptide Synthetase Research

Tilivalline is produced by a bimodular nonribosomal peptide synthetase. Studying this complex enzymatic process provides insights into nonribosomal peptide synthesis, which has implications for the development of novel antibiotics and other therapeutic agents .

Toxicology and Safety Assessment

The toxicological profile of Tilivalline is essential for safety assessments, especially considering its association with intestinal diseases. Research in this area focuses on determining safe exposure levels and understanding the compound’s mechanism of toxicity .

Therapeutic Applications

While primarily studied for its toxic effects, the unique structure of Tilivalline may offer therapeutic potential. Research into harnessing its properties for beneficial applications, such as targeted therapies against specific pathogens, is an emerging field .

Future Directions

Tilivalline-induced intestinal barrier impairment has been studied, and it has been found that Klebsiella oxytoca induces this impairment by two mechanisms: the tilivalline-dependent one, acting by increasing cellular apoptosis, and a tilivalline-independent one, acting by weakening the paracellular pathway through the tight junction proteins claudin-5 and -8 . This suggests that future research could focus on these mechanisms to develop potential treatments for diseases associated with Tilivalline.

properties

IUPAC Name

(6S,6aS)-4-hydroxy-6-(1H-indol-3-yl)-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c24-17-9-3-6-13-19(17)22-18(16-8-4-10-23(16)20(13)25)14-11-21-15-7-2-1-5-12(14)15/h1-3,5-7,9,11,16,18,21-22,24H,4,8,10H2/t16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZNARCWDDMOPL-WMZOPIPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(NC3=C(C=CC=C3O)C(=O)N2C1)C4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H](NC3=C(C=CC=C3O)C(=O)N2C1)C4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401001138
Record name 9-Hydroxy-11-(1H-indol-3-yl)-1,2,3,10,11,11a-hexahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401001138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tilivalline

CAS RN

80279-24-9
Record name Tilivalline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080279249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Hydroxy-11-(1H-indol-3-yl)-1,2,3,10,11,11a-hexahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401001138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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